1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene
Description
1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a 3-chlorophenylthioether group attached to a difluorobenzene backbone. For instance, compounds with similar frameworks, such as 1,4-Difluoro-2-[(4-chlorophenyl)sulfanylmethyl]benzene (CAS 1261991-91-6), are synthesized via nucleophilic substitution or condensation reactions involving halogenated intermediates . The presence of fluorine and chlorine substituents likely enhances its stability and influences electronic properties, making it relevant in agrochemical or pharmaceutical research, though specific applications remain undocumented in the provided sources.
Properties
IUPAC Name |
2-[(3-chlorophenyl)sulfanylmethyl]-1,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2S/c14-10-2-1-3-12(7-10)17-8-9-6-11(15)4-5-13(9)16/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHWZTBDLNLUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance . The general procedure includes the following steps:
Preparation of Boron Reagents: Organoboron compounds are prepared as intermediates.
Coupling Reaction: The organoboron compound is coupled with a halogenated aromatic compound in the presence of a palladium catalyst.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The difluoro and chlorophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfanylmethyl group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones .
Scientific Research Applications
1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The difluoro and chlorophenyl groups can interact with enzymes or receptors, modulating their activity. The sulfanylmethyl group may also play a role in binding to target molecules, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism: 3-Chloro vs. 4-Chloro Substitution
The positional isomer 1,4-Difluoro-2-[(4-chlorophenyl)sulfanylmethyl]benzene (CAS 1261991-91-6) differs only in the chlorine substituent’s position on the phenyl ring (para vs. meta). Key comparisons include:
- Crystallinity and Solubility : Para-substituted analogs often exhibit higher symmetry, which may enhance crystallinity and melting points, whereas meta-substituted derivatives might display better solubility in polar solvents due to reduced symmetry .
Functional Group Variations
- Chlorbufam (1-methyl-2-propynyl (3-chlorophenyl)-carbamate) : This carbamate pesticide shares the 3-chlorophenyl moiety but replaces the sulfanylmethyl-difluorobenzene group with a carbamate-propargyl chain. The sulfanylmethyl group in the target compound may confer greater hydrolytic stability compared to carbamates, which are prone to enzymatic degradation .
- 2-Arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides : These compounds, synthesized via condensation of 3-chlorophenylhydrazinecarbothioamides with aldehydes, highlight the versatility of 3-chlorophenyl intermediates in forming heterocycles. The target compound’s sulfanylmethyl group may offer distinct coordination sites for metal-binding applications, unlike hydrazine-based derivatives .
Physicochemical and Spectroscopic Properties
While direct data on the target compound are scarce, inferences from analogs suggest:
- Mass Spectrometry: Halogenated benzenes typically exhibit strong molecular ion peaks (M⁺) with fragmentation patterns dominated by loss of halogen atoms (e.g., Cl or F) and sulfanyl groups.
- Thermal Stability: Fluorine substituents generally enhance thermal stability, as seen in other difluorobenzene derivatives, compared to non-fluorinated analogs like chlorbufam .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene, a compound with the molecular formula CHClFS, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.
- Molecular Weight : 270.7239 g/mol
- IUPAC Name : this compound
- CAS Number : 1443303-30-7
The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of fluorine atoms enhances its lipophilicity and stability, allowing it to penetrate cellular membranes and modulate enzyme activities. The sulfanylmethyl group may facilitate interactions with thiol-containing biomolecules, influencing redox reactions and signaling pathways.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance:
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
These results suggest that the compound may possess potential as an antimicrobial agent, warranting further investigation into its efficacy and mechanism of action.
Cytotoxicity Studies
Cytotoxicity assays using human cancer cell lines have shown that this compound exhibits selective cytotoxic effects. The compound was tested against several cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
The observed IC50 values indicate that the compound may selectively target cancer cells while sparing normal cells, making it a candidate for further development in cancer therapeutics.
Case Studies
Several case studies have explored the biological applications of sulfur-containing compounds similar to this compound:
-
Case Study on Anticancer Activity :
- A study published in a peer-reviewed journal demonstrated that derivatives of sulfanylmethylbenzene exhibited significant apoptosis-inducing effects in breast cancer cells. The study highlighted the role of reactive oxygen species (ROS) in mediating cell death pathways.
-
Case Study on Antimicrobial Efficacy :
- Research conducted on a series of fluorinated sulfanylmethyl compounds revealed their effectiveness against multi-drug resistant bacterial strains. The study emphasized the importance of structural modifications in enhancing antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
